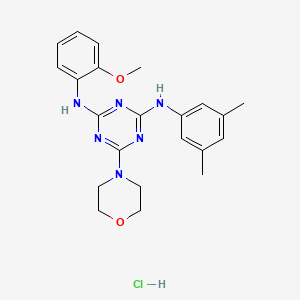

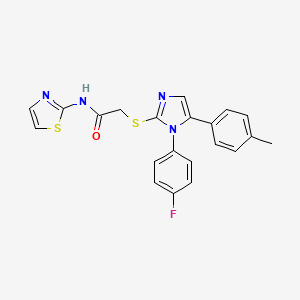

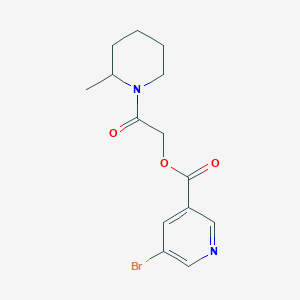

N-(4-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as PPAC, and it belongs to the class of piperidine-based compounds. PPAC has shown promising results in several scientific studies, and its synthesis method is relatively simple, making it an attractive compound for further research.

Scientific Research Applications

Arylcycloalkylamines and Pharmacophoric Groups

Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, play a crucial role in enhancing the potency and selectivity of binding affinity at D2-like receptors, which are significant in developing antipsychotic agents. The study by Sikazwe et al. (2009) explored the contributions of pharmacophoric groups to synthesized agents' potency and selectivity at D2-like receptors, indicating the composite structure's responsibility for selectivity and potency at these receptors (Sikazwe et al., 2009).

Piperazine Derivatives in Drug Design

Piperazine and its derivatives are pivotal in the rational design of drugs, with applications spanning antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Rathi et al. (2016) highlighted the flexibility of piperazine as a building block in drug discovery, emphasizing the modification of substituents on the piperazine ring to impact pharmacokinetic and pharmacodynamic factors significantly (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues, as critical building blocks, have shown promising anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. Girase et al. (2020) reviewed the anti-mycobacterial compounds containing piperazine, highlighting their potential in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Synthesis and Applications of Spiropiperidines

Spiropiperidines have gained popularity in drug discovery, exploring new three-dimensional chemical spaces. Griggs et al. (2018) focused on methodologies for constructing spiropiperidines, indicating their significant potential in natural products and therapeutically applicable compounds (Griggs et al., 2018).

properties

IUPAC Name |

N-(4-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-17(29)18-7-9-21(10-8-18)25-24(30)20-13-15-28(16-14-20)23-12-11-22(26-27-23)19-5-3-2-4-6-19/h2-12,20H,13-16H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAUFXPSWLHBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]oxazol-2-yl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2589759.png)

![(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2589764.png)

![Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2589766.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B2589773.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isonicotinamide](/img/structure/B2589774.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)